4-Fluoro-3-iodo-1H-indazole

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

The strategic value of 4-Fluoro-3-iodo-1H-indazole lies in the non-interchangeable synergy between its 4-fluoro substituent and 3-iodo leaving group. Procuring generic 3-iodo-1H-indazole forfeits the fluoro group's impact on metabolic stability and electronic distribution, while 4-fluoro-1H-indazole lacks the requisite iodo handle for late-stage cross-coupling diversification. The 3-iodo moiety enables modular Suzuki, Sonogashira, and Buchwald-Hartwig reactions for rapid SAR exploration; the 4-fluoro position provides a metabolically stable, electronically tunable site. With a calculated LogP of 2.31, this scaffold is a rational starting point for CNS-penetrant kinase inhibitor programs.

Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
CAS No. 518990-32-4
Cat. No. B1322430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-iodo-1H-indazole
CAS518990-32-4
Molecular FormulaC7H4FIN2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)F)I
InChIInChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
InChIKeyPYFIFZHAAHFPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-iodo-1H-indazole (CAS 518990-32-4): A Dual-Halogenated Indazole Scaffold for Cross-Coupling and MedChem Programs


4-Fluoro-3-iodo-1H-indazole (CAS 518990-32-4) is a heteroaromatic building block characterized by the concurrent presence of a 4-fluoro substituent and a 3-iodo leaving group on the 1H-indazole core . This substitution pattern confers a unique combination of electronic modulation and orthogonal synthetic reactivity, which underpins its established role as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor candidates [1][2].

Why Procuring 4-Fluoro-3-iodo-1H-indazole Cannot Be Substituted with Unsubstituted or Mono-Halogenated Analogs


The strategic value of 4-Fluoro-3-iodo-1H-indazole lies in the non-interchangeable synergy between its fluorine and iodine substituents. Procuring generic 3-iodo-1H-indazole forfeits the 4-fluoro group's impact on electronic distribution and metabolic stability, while 4-fluoro-1H-indazole lacks the requisite 3-iodo handle for late-stage cross-coupling diversification [1]. The presence of the 3-iodo moiety renders the compound uniquely amenable to transition-metal-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the direct installation of aryl, alkenyl, alkynyl, or amino groups essential for exploring structure-activity relationships (SAR) in drug discovery [2]. Furthermore, the specific 4-fluoro substitution pattern is documented in patent literature as a key intermediate for constructing biologically active molecules targeting therapeutically relevant pathways (e.g., RORγt inhibition), a transformation that cannot be replicated with the unsubstituted indazole core [3].

4-Fluoro-3-iodo-1H-indazole: Verifiable Differentiation vs. In-Class Comparators


Reactivity Advantage: 3-Iodo vs. 3-Bromo in Cross-Coupling Activation

The iodine atom at the 3-position of 4-fluoro-3-iodo-1H-indazole provides a significantly more reactive handle for palladium-catalyzed cross-coupling than the corresponding bromo analog (4-fluoro-3-bromo-1H-indazole). While the bromo analog can also participate in Suzuki couplings, the iodo derivative exhibits a faster oxidative addition step with Pd(0), enabling milder reaction conditions and higher yields, a principle well-established for aryl halides [1]. This reactivity difference is critical for coupling sterically hindered or electron-deficient boronic acids in complex target synthesis.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Electronic Modulation: 4-Fluoro Substituent Impact on Indazole pKa

The 4-fluoro substituent in 4-fluoro-3-iodo-1H-indazole significantly lowers the pKa of the indazole NH proton compared to the unsubstituted 3-iodo-1H-indazole. The predicted pKa for 4-fluoro-3-iodo-1H-indazole is 11.26 ± 0.40, while the unsubstituted 3-iodo-1H-indazole has a predicted pKa of approximately 12.0 . This ~0.7 unit decrease reflects the electron-withdrawing inductive effect (-I) of the ortho-fluoro substituent, which increases the acidity of the pyrazole NH.

Physicochemical Properties Medicinal Chemistry pKa

Improved Lipophilicity and Permeability: Calculated LogP of 4-Fluoro-3-iodo-1H-indazole

Introduction of a fluorine atom at the 4-position modulates the lipophilicity of the 3-iodoindazole scaffold. The calculated LogP for 4-fluoro-3-iodo-1H-indazole is 2.31, while the unsubstituted 3-iodo-1H-indazole has a calculated LogP of 1.96 [1]. This increase in LogP of +0.35 units is consistent with the lipophilic nature of the iodine atom and the minimal hydrogen-bonding capacity of the fluorine substituent.

Physicochemical Properties ADME Lipophilicity

Where 4-Fluoro-3-iodo-1H-indazole Delivers Differentiated Value in Drug Discovery and Chemical Synthesis


Late-Stage Diversification of Kinase Inhibitor Scaffolds

In medicinal chemistry programs targeting protein kinases (e.g., RORγt, TTK, PLK4), 4-fluoro-3-iodo-1H-indazole serves as a privileged intermediate. Its 3-iodo group enables late-stage Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl moieties, facilitating rapid SAR exploration [1][2]. The 4-fluoro substituent concurrently provides a metabolically stable and electronically tunable position, improving the likelihood of identifying a lead compound with favorable potency and pharmacokinetics .

Synthesis of 1,3-Diarylindazoles via Regioselective N-Arylation

Following N-alkylation or N-arylation of the indazole core, the 3-iodo group of 4-fluoro-3-iodo-1H-indazole can be exploited in a second cross-coupling step to generate 1,3-diarylindazole libraries. This modular approach, validated by Collot et al., is significantly more efficient than de novo synthesis for each analog and is directly applicable to this specific building block [3]. The resulting 1,3-diarylindazoles are key pharmacophores in numerous therapeutic areas, including oncology and inflammation.

Optimization of CNS-Penetrant Lead Compounds

For programs requiring blood-brain barrier penetration, the 4-fluoro-3-iodo-1H-indazole scaffold offers a calculated LogP of 2.31, placing it in a favorable lipophilicity range (LogP 2-4) for CNS drug discovery [4]. Compared to the less lipophilic 3-iodo-1H-indazole (LogP 1.96), this building block is a more rational starting point for designing centrally active agents, minimizing the need for additional lipophilic modifications that could increase off-target toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.